(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol
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Overview
Description
(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol is a chemical compound with the molecular formula C13H19NO2. It is characterized by the presence of a phenol group attached to a cyclohexyl ring, which is further substituted with an aminomethyl and a hydroxy group.
Mechanism of Action
Target of Action
The primary targets of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol, also known as “3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol”, are the µ-opioid receptors, and it also inhibits the reuptake of noradrenaline and serotonin . These targets play a crucial role in pain signaling and management .
Mode of Action
This compound interacts with its targets through a dual mechanism of action. It acts as an agonist of the µ-opioid receptor, primarily through its active metabolite (+)-M1, and to a lesser degree (−)-M1 and (±)- N, O -didesmethyl-tramadol (M5) . It also inhibits the reuptake of noradrenaline and serotonin, enhancing inhibitory effects on pain transmission in the spinal cord .
Biochemical Pathways
The compound affects several biochemical pathways involved in pain signaling. It has modulatory effects on voltage-gated sodium ion channels, transient receptor potential V1 channels, glutamate receptors, α 2 -adrenoceptors, adenosine receptors, and mechanisms involving substance P, calcitonin gene-related peptide, prostaglandin E 2, and proinflammatory cytokines .
Pharmacokinetics
The compound is rapidly distributed in the body, with about 20% plasma protein binding . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . The mean elimination half-life is about 6 hours . The O-demethylation of tramadol to M1, the main analgesic effective metabolite, is catalyzed by cytochrome P450 (CYP) 2D6 .
Result of Action
The compound’s action results in the attenuation of the hyperexcitability of nociceptive neurons in incisional, inflammatory, and neuropathic pain by interfering with peripheral and central sensitizing mediators . It also modifies the crosstalk between neuronal and non-neuronal cells in peripheral and central sites .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as the presence of other medications, particularly CNS depressants, most commonly benzodiazepines, and ethanol . The wide variability in the pharmacokinetic properties of tramadol can partly be ascribed to CYP polymorphism .
Preparation Methods
The synthesis of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol involves several steps. One common method includes the reaction of a cyclohexanone derivative with an aminomethylating agent, followed by hydroxylation to introduce the hydroxy group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Comparison with Similar Compounds
Similar compounds to (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol include:
Phenol, 3-[(1R,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]-, rel-: This isomer has a different stereochemistry, which can affect its reactivity and biological activity.
Phenol, 2,4-dibromo-6-(4-hydroxycyclohexyl)aminomethyl-, hydrochloride, trans-: This compound has additional bromine substituents, which can influence its chemical properties and applications.
Properties
IUPAC Name |
3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYLDGVLFSXDG-WCQYABFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]([C@@H](C1)CN)(C2=CC(=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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